molecular formula C13H10N2 B1376273 2-(6-Phenylpyridin-3-yl)acetonitrile CAS No. 1204809-96-0

2-(6-Phenylpyridin-3-yl)acetonitrile

Cat. No.: B1376273
CAS No.: 1204809-96-0
M. Wt: 194.23 g/mol
InChI Key: VZBFHKGVEZVALH-UHFFFAOYSA-N
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Description

2-(6-Phenylpyridin-3-yl)acetonitrile is a nitrile-functionalized aromatic compound featuring a pyridine core substituted with a phenyl group at the 6-position and an acetonitrile moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(6-phenylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-8-11-6-7-13(15-10-11)12-4-2-1-3-5-12/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBFHKGVEZVALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303989
Record name 6-Phenyl-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204809-96-0
Record name 6-Phenyl-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204809-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Phenylpyridin-3-yl)acetonitrile typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

2-(6-Phenylpyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Phenylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit microbial growth by interfering with essential biological processes in bacteria . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) reduce electron density on the pyridine ring, enhancing electrophilic substitution reactivity .

Physicochemical Properties

Solubility and Stability

  • 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile : Higher polarity due to Cl and CH3 groups improves solubility in aprotic solvents (e.g., acetonitrile) .
  • [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile : The hydrophobic tert-butyl group reduces aqueous solubility but enhances lipid membrane permeability, relevant for drug delivery .
  • Triazole-thioacetonitrile derivatives (): Aprotic solvents (e.g., DMF) increase synthetic yield by minimizing alkaline hydrolysis, a principle likely applicable to this compound synthesis .

Biological Activity

2-(6-Phenylpyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H10N2
  • CAS Number : 1204809-96-0
  • Molecular Weight : 198.23 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and microbiology. Its structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.

Anticancer Properties

Studies have demonstrated that this compound may inhibit the proliferation of cancer cells. For instance, it has been shown to induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Activity

In vitro studies have reported that this compound possesses antimicrobial properties against a variety of pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. It may function as an enzyme inhibitor or receptor antagonist, leading to altered cellular responses.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through MTT assays.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    2030
  • Antimicrobial Activity : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) as follows:
    PathogenMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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